
Aziridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridinium is an azacycloalkane and an aziridinium ion. It is a conjugate acid of an aziridine.
Wissenschaftliche Forschungsanwendungen
Neuromuscular Activity and Aziridinium Ions
Aziridinium ions, such as those derived from acetylcholine mustard, have been shown to impair neuromuscular activity. In a study involving rat diaphragm, it was observed that aziridinium ions do not directly inhibit muscle contraction but affect neuromuscular transmission by potentially interfering with choline uptake or acetylcholine synthesis at nerve endings (Clement & Colhoun, 1975).
Dopamine Receptors and Aziridinium Ions
Ethylcholine aziridinium ion (AF64A), a neurotoxin, affects dopamine D-2 receptors in the rat caudate-putamen. Research indicates that this aziridinium ion reduces dopamine D-2 receptors while not altering dopamine D-1 receptors, suggesting a selective impact on certain neurotransmitter systems (Dawson et al., 1988).
Inhibition of Choline Transport
Choline mustard aziridinium is a potent blocker of sodium-dependent, high-affinity transport of choline into rat forebrain synaptosomes. It selectively inhibits high-affinity choline transport more than low-affinity transport, indicating its potential in studying synaptic transmission and choline transport mechanisms (Rylett & Colhoun, 1984).
Adrenergic Potency of Aziridinium Ions
Aziridinium ions derived from phenoxybenzamine and dibenamine exhibit alpha-adrenergic potencies nearly identical to their parent compounds. These findings help understand the role of aziridinium ions in adrenergic neurotransmission and their potential therapeutic applications (Henkel et al., 1976).
DNA Damage by Aziridinium Ions
Fasicularin-derived aziridinium ions can cause DNA damage, specifically targeting guanine residues. This finding reveals the potential of aziridinium ions in the study of DNA interactions and damage mechanisms, which is vital in understanding certain types of cancers and genetic disorders (Dutta et al., 2005).
Role in Cholinergic Circuitry
Studies on the effects of ethylcholine mustard aziridinium ion on rat dorsal hippocampus demonstrate its selective impacts on the cholinergic system, providing insights into the specificity of neurotoxins and their potential use in creating animal models of cholinergic dysfunction (Gaál et al., 1986).
Apoptosis Induced by Aziridinium Ions
Ethylcholine aziridinium induces apoptosis in both neuronal and non-neuronal cells, offering a unique perspective on the mechanisms of programmed cell death and its potential therapeutic exploitation (Rinner et al., 1997).
Aziridinium Ions in Alzheimer's Disease Research
Ethylcholine aziridinium ion (AF64A) has been suggested to create an animal model of Alzheimer's disease due to its specific cholinergic hypofunction in vitro and in vivo. This aligns with the growing interest in using aziridinium ions to model and understand neurodegenerative diseases (Jarrard et al., 1985).
Asymmetric Synthesis and Aziridinium Ions
Aziridinium ions have been utilized in asymmetric synthesis, showcasing their utility in creating chiral compounds, a critical aspect of pharmaceutical research and development (Oxenford et al., 2010).
Cytotoxicity in Endothelial Cells
Ethylcholine mustard aziridinium exhibits cytotoxic effects on endothelial cells, indicating its potential use in studying vascular interactions and toxicity, which is crucial in understanding certain cardiovascular diseases and toxicological effects (Gómez et al., 1993).
Electric Field Effect on Aziridinium Ions
The stability and reactivity of aziridinium ions are influenced by external electric fields, a finding that could be relevant in the context of bioelectrical phenomena and the development of drug delivery systems (Neog et al., 2011).
Eigenschaften
CAS-Nummer |
91127-35-4 |
|---|---|
Produktname |
Aziridinium |
Molekularformel |
C2H6N+ |
Molekulargewicht |
44.08 g/mol |
IUPAC-Name |
aziridin-1-ium |
InChI |
InChI=1S/C2H5N/c1-2-3-1/h3H,1-2H2/p+1 |
InChI-Schlüssel |
NOWKCMXCCJGMRR-UHFFFAOYSA-O |
SMILES |
C1C[NH2+]1 |
Kanonische SMILES |
C1C[NH2+]1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



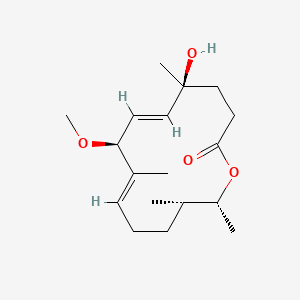
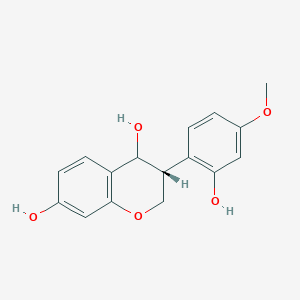
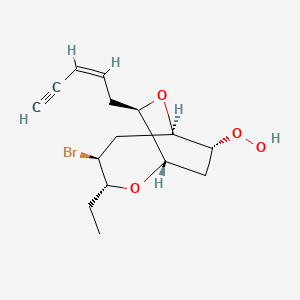
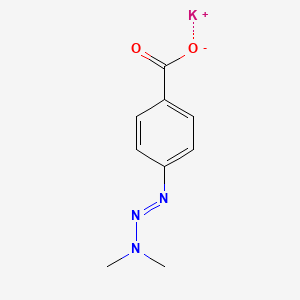
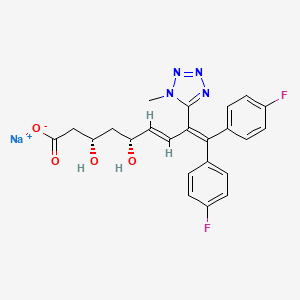
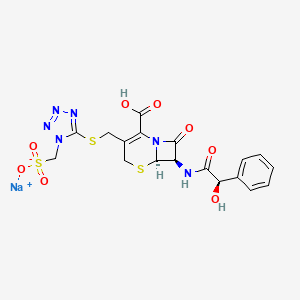
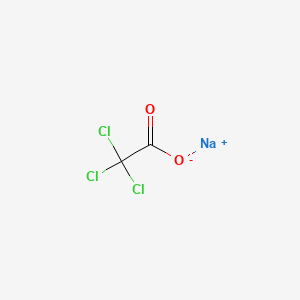
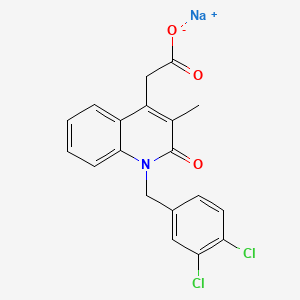
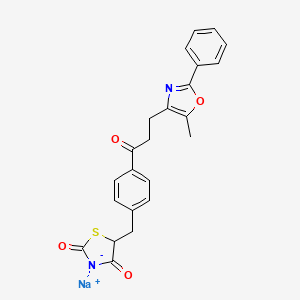
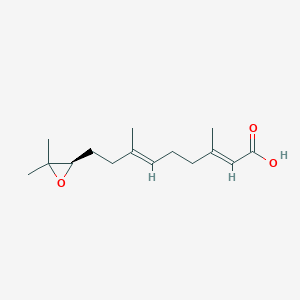
![N-(2-hydroxyethyl)-2-[(2'R,3R,3'S,4'R)-3'-[(4-methoxyphenyl)-dimethylsilyl]-4'-methyl-2-oxo-1-[[4-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2'-spiro[indole-3,5'-oxolane]yl]-N-(phenylmethyl)acetamide](/img/structure/B1262064.png)
![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-5-oxo-N-propan-2-yl-3-pyrrolidinecarboxamide](/img/structure/B1262066.png)
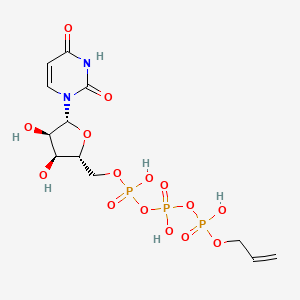
![2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid](/img/structure/B1262071.png)